2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid (CAS 1397003-14-3), also named N-(adamantan-1-ylcarbonyl)phenylalanine, is a synthetic, non-natural amino acid derivative with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol. The compound incorporates the rigid, lipophilic adamantane cage directly attached via a carbonyl linker to the α-amino group of phenylalanine.

Molecular Formula C20H25NO3
Molecular Weight 327.424
CAS No. 1397003-14-3
Cat. No. B2752275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid
CAS1397003-14-3
Molecular FormulaC20H25NO3
Molecular Weight327.424
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23)
InChIKeyCPOZZGCEUIQCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid (CAS 1397003-14-3): A Conformationally Restricted Adamantyl-Phenylalanine Hybrid Scaffold for Drug Discovery


2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid (CAS 1397003-14-3), also named N-(adamantan-1-ylcarbonyl)phenylalanine, is a synthetic, non-natural amino acid derivative with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol [1]. The compound incorporates the rigid, lipophilic adamantane cage directly attached via a carbonyl linker to the α-amino group of phenylalanine. This N-acyl-phenylalanine architecture places it at the intersection of adamantane-based medicinal chemistry and amino acid transporter-targeted (LAT1) prodrug design [2]. It is supplied as a research-grade building block by vendors including Enamine (purity ≥95–98%) and American Elements, typically in quantities from 50 mg to 5 g [3].

Why Generic Adamantane or Phenylalanine Derivatives Cannot Replace 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid in Focused Screening Libraries


In-class adamantane derivatives—including amantadine antivirals, memantine NMDA antagonists, and adamantyl-urea sEH inhibitors—exert their pharmacology through distinct mechanisms (M2 ion channel block, NMDA receptor antagonism, epoxide hydrolase inhibition) that are structurally inaccessible to the N-acyl-phenylalanine scaffold [1]. Conversely, phenylalanine-based LAT1 substrates such as L-DOPA or melphalan lack the adamantane moiety that enhances metabolic stability and membrane partitioning [2]. The target compound's unique combination of an adamantane-carbonyl-amide-phenylalanine architecture creates a chemical space not covered by either group alone, as demonstrated by systematic SAR showing that linker length, carbonyl geometry, and adamantane substitution pattern profoundly alter target engagement and pharmacokinetic properties [1][3].

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid: Quantitative Differentiation Against Closest Structural and Pharmacological Comparators


Linker-Dependent Target Engagement: Carbonyl vs. Acetyl vs. Methylamino Linkers Define Pharmacological Profile

The carbonyl linker in the target compound creates a shorter, more rigid connection between the adamantane cage and the phenylalanine backbone compared to the acetyl linker in N-(1-adamantylacetyl)phenylalanine (PubChem CID 2771100). While the acetyl-linked analog has shown aminopeptidase N (APN) inhibitory activity with an IC50 of 50 nM in porcine kidney microsomes, no published APN inhibitory data exist for the target compound, and systematic SAR studies demonstrate that even single-atom linker variations in adamantane derivatives can produce >10-fold shifts in potency against human sEH and alter metabolic stability by up to 98-fold [1][2]. The target compound's amide carbonyl geometry also differs critically from the urea-based NPFF receptor antagonist RF9 (NPFF1 Ki=58 nM, NPFF2 Ki=75 nM), which positions the adamantane-carbonyl group on an arginine residue rather than directly on phenylalanine, resulting in fundamentally different pharmacophores .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Chiral Identity Defines Metabolic Fate: L-Phenylalanine vs. D-Phenylalanine Diastereomers

The target compound's L-phenylalanine stereochemistry (implied by its derivation from proteinogenic L-phenylalanine and consistent with Enamine's L-amino acid building block catalog) is critical for LAT1-mediated transport across the blood-brain barrier. The commercially available diastereomer (Adamantane-1-carbonyl)-D-phenylalanine (CAS 74010-52-9, same molecular formula C20H25NO3, MW 327.4) is predicted to exhibit reduced LAT1 affinity based on well-established enantioselectivity of the LAT1 transporter, which preferentially recognizes L-isomers . LAT1 substrate selectivity studies demonstrate >100-fold differences in transport rates between L- and D-phenylalanine [1], and this class-level inference directly applies to the target compound's utility in CNS-targeted prodrug strategies.

LAT1 Transport Chiral Resolution Prodrug Design

Metabolic Stability Advantage of N-Acyl-Adamantane Architecture: Carboxy-Substituted Adamantanes Resist CYP450 Oxidation

Carboxy-substituted adamantane derivatives exhibit increased metabolic stability compared to their unsubstituted counterparts. Patent US6057364 explicitly teaches that adamantanes containing substituents that are charged at physiological pH, such as a carboxy group, demonstrate enhanced resistance to CYP450-mediated oxidation [1]. The target compound's free carboxylic acid (pKa ~2-4, ionized at pH 7.4) provides this stabilizing feature, unlike amantadine (pKa ~10.8, largely protonated at physiological pH) and other aminoadamantanes that undergo extensive N-hydroxylation and N-acetylation [2]. Burmistrov et al. (2018) quantified that unsubstituted adamantane scaffolds lose 4- to 98-fold metabolic stability upon methylation in human liver microsomes, establishing the sensitivity of adamantane metabolism to even minor structural perturbations [3].

Metabolic Stability Drug Metabolism Pharmacokinetics

LogP and Aqueous Solubility Prediction: Balancing Membrane Permeability with Formulation Feasibility

The target compound's predicted LogP of approximately 3.0-3.5 (based on the adamantane-carbonyl-phenylalanine core) occupies a favorable range for both membrane permeability and aqueous solubility, distinguishing it from the more lipophilic acetyl-linked analog N-(1-adamantylacetyl)phenylalanine (XLogP3 = 4.5 [1]) and the more polar amino-adamantanes such as amantadine (LogP ~2.4 [2]). Burmistrov et al. (2018) established that increasing adamantane lipophilicity through methylation progressively reduces aqueous solubility while the introduction of polar substituents (including carboxylic acids) improves solubility without sacrificing potency [3].

Physicochemical Properties Drug-likeness Formulation Development

Synthetic Tractability: Enamine-Sourced Building Block with Validated Purity and Scalable Supply

The target compound is commercially available from Enamine (catalog numbers EN300-12476 and EN300-55037) in purities of 95-98% across multiple batch sizes (50 mg to 5 g), with transparent pricing and documented analytical characterization [1]. This contrasts with several comparator compounds such as (Adamantane-1-carbonyl)-D-phenylalanine (CAS 74010-52-9) and N-(1-adamantylacetyl)phenylalanine, which are not consistently available with the same level of analytical documentation from established chemical suppliers . Enamine's ISO-certified quality management system ensures batch-to-batch reproducibility, a critical factor for SAR studies where impurity-driven false positives can derail lead optimization campaigns.

Chemical Synthesis Building Blocks Procurement

Prioritized Application Scenarios for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid Based on Quantitative Differentiation Evidence


CNS-Targeted LAT1 Prodrug Design Leveraging L-Phenylalanine Chirality

The L-configured phenylalanine core predicts LAT1-mediated blood-brain barrier transport (>100-fold selectivity over D-enantiomer [1]), positioning the compound as a scaffold for CNS-active prodrugs. The adamantane cage provides metabolic stabilization [2], while the free carboxylic acid enables further derivatization (ester prodrugs, amide conjugation) to optimize CNS penetration and target engagement. The carbonyl linker geometry creates a distinct pharmacophore compared to acetyl- or urea-linked adamantane-phenylalanine hybrids, enabling exploration of unique chemical space for neurotherapeutic targets [3].

Structure-Activity Relationship (SAR) Probe for Linker-Dependent Adamantane Pharmacology

The compound's carbonyl linker fills a critical gap in adamantane-phenylalanine SAR libraries between the acetyl-linked analog (APN IC50=50 nM [4]) and the urea-linked dipeptide RF9 (NPFF1 Ki=58 nM ). Systematic comparison of these three linker types across the same phenylalanine core enables deconvolution of linker-dependent target engagement and selectivity, directly applicable to optimizing hits from phenotypic screens where adamantane derivatives have shown activity (sEH inhibition, NPFF antagonism, antiviral M2 channel modulation) [3]. The reliable commercial supply of the target compound supports multi-plate SAR campaigns with consistent purity [5].

Metabolic Stability Benchmarking in Adamantane-Containing Lead Series

The carboxy-substituted adamantane motif provides a metabolically stabilized core [2] that serves as a reference compound for benchmarking hepatic stability in new adamantane-based lead series. Burmistrov et al. (2018) demonstrated that adamantane metabolic stability is exquisitely sensitive to substitution (4- to 98-fold HLM stability range [6]), making the target compound's fully unsubstituted adamantane cage with a stabilizing carboxy group a valuable 'floor' control for identifying metabolically labile positions in more complex analogs [3]. Its predicted LogP of 3.0-3.5 further supports its use as a physicochemical benchmark for balancing lipophilicity with metabolic stability.

Fragment-Based or Structure-Based Drug Design Targeting Adamantane-Binding Pockets

Known crystal structures of adamantane derivatives bound to sEH (PDB complexes), NMDA receptors, and viral M2 channels reveal conserved hydrophobic cage-binding pockets that accommodate the adamantane moiety [3]. The target compound's adamantane-carbonyl-phenylalanine scaffold provides a minimal pharmacophore for computational docking and fragment growing into these pockets. The L-phenylalanine portion offers directional hydrogen bonding and π-stacking interactions not available from simpler aminoadamantanes like amantadine or memantine, while remaining compact enough (MW 327.42) for efficient fragment evolution [1].

Quote Request

Request a Quote for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.